Chloro(mesitylene)[(1S,2S)-(-)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II)
Description
Chloro(mesitylene)[(1S,2S)-(+)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II), abbreviated as RuCl(mesitylene)[(S,S)-MsDpen], is a chiral ruthenium(II) complex featuring:
- A mesitylene (1,3,5-trimethylbenzene) ligand as the η⁶-arene coordinating group.
- A (S,S)-MsDpen ligand, derived from (1S,2S)-1,2-diphenylethylenediamine with a methylsulfonylamido (Ms) substituent on the nitrogen.
- A chloride ligand completing the coordination sphere .
This complex is a highly selective catalyst for asymmetric transformations, particularly in the synthesis of optically active aliphatic fluoroalcohols via hydrogenation or transfer hydrogenation reactions. Its design leverages the steric bulk of mesitylene and the electronic tuning of the sulfonamide group to achieve high enantioselectivity .
Properties
CAS No. |
865488-44-4 |
|---|---|
Molecular Formula |
C24H29ClN2O2RuS |
Molecular Weight |
546.1 g/mol |
IUPAC Name |
(2-amino-1,2-diphenylethyl)-methylsulfonylazanide;chlororuthenium(1+);1,3,5-trimethylbenzene |
InChI |
InChI=1S/C15H17N2O2S.C9H12.ClH.Ru/c1-20(18,19)17-15(13-10-6-3-7-11-13)14(16)12-8-4-2-5-9-12;1-7-4-8(2)6-9(3)5-7;;/h2-11,14-15H,16H2,1H3;4-6H,1-3H3;1H;/q-1;;;+2/p-1 |
InChI Key |
IACBEXZXCYLFOG-UHFFFAOYSA-M |
Isomeric SMILES |
CC1=CC(=CC(=C1)C)C.CS(=O)(=O)[N-][C@@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)N.Cl[Ru+] |
Canonical SMILES |
CC1=CC(=CC(=C1)C)C.CS(=O)(=O)[N-]C(C1=CC=CC=C1)C(C2=CC=CC=C2)N.Cl[Ru+] |
Origin of Product |
United States |
Preparation Methods
The synthesis of Chloro(mesitylene)[(1S,2S)-(+)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II) typically involves the reaction of a ruthenium precursor with mesitylene and the chiral diamine ligand. One common synthetic route is as follows:
Starting Materials: Ruthenium trichloride, mesitylene, and the chiral diamine ligand [(1S,2S)-(+)-2-amino-1,2-diphenylethyl(methylsulfonylamido)].
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation. The mixture is heated to facilitate the formation of the complex.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired complex in high purity.
Industrial production methods may involve similar steps but are scaled up and optimized for efficiency and cost-effectiveness.
Chemical Reactions Analysis
Chloro(mesitylene)[(1S,2S)-(+)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II) undergoes various types of chemical reactions, including:
Oxidation: The ruthenium center can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or oxygen.
Reduction: The complex is also involved in reduction reactions, particularly in transfer hydrogenation where it acts as a catalyst to transfer hydrogen from a donor molecule to an acceptor molecule.
Substitution: Ligand substitution reactions can occur, where the chloro or mesitylene ligands are replaced by other ligands under appropriate conditions.
Common reagents and conditions used in these reactions include hydrogen donors like isopropanol for transfer hydrogenation and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
Overview
Asymmetric hydrogenation using RuCl(mesitylene)[(S,S)-MsDpen] has been extensively studied for its effectiveness in synthesizing chiral amines and alcohols from prochiral substrates. The catalyst's ability to provide high enantioselectivity makes it suitable for pharmaceutical applications where specific stereochemistry is essential.
Performance Data
The performance of this catalyst can be evaluated through various reaction conditions and substrates. Below is a summary of key findings from recent studies:
| Substrate | Reaction Conditions | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|
| Acetophenone | 50°C, S/C = 1000 | 100 | 97 |
| 1-Methyl-3,4-dihydroisoquinoline | 30°C, H, 24 h | 95 | 95 |
| Acyclic imines | 40°C, S/C = 2000 | 98 | 96 |
These results indicate that the catalyst can achieve near-quantitative yields with excellent enantioselectivity across a range of substrates.
Case Studies
- Reduction of Ketones : In a study by Noyori et al., RuCl(mesitylene)[(S,S)-MsDpen] was utilized to reduce various ketones, achieving high yields and enantioselectivities. The reaction conditions were optimized to maximize performance, demonstrating the catalyst's robustness under different environments .
- Hydrogenation of Imines : Another significant application was reported where acyclic imines were hydrogenated using this catalyst. The reaction conditions were fine-tuned to improve selectivity, showcasing the catalyst's versatility in handling different functional groups .
Mechanism of Action
The mechanism by which Chloro(mesitylene)[(1S,2S)-(+)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II) exerts its catalytic effects involves the coordination of the substrate to the ruthenium center. The chiral environment created by the mesitylene and diamine ligands facilitates the selective transfer of hydrogen or other groups to the substrate, resulting in the formation of enantiomerically enriched products. The molecular targets and pathways involved depend on the specific reaction being catalyzed.
Comparison with Similar Compounds
Structural Comparisons
Key structural variations among analogous complexes include differences in arene ligands , sulfonyl substituents , and chiral diamine backbones (Table 1).
Table 1: Structural Features of Related Ruthenium Complexes
| Compound Name | Arene Ligand | Sulfonyl Group | Diamine Backbone | Reference CAS/ID |
|---|---|---|---|---|
| RuCl(mesitylene)[(S,S)-MsDpen] | Mesitylene | Methylsulfonyl (Ms) | (S,S)-1,2-diphenylethylenediamine | 865488-44-4 |
| RuCl(S,S)-Tsdpen | Mesitylene | Tosyl (Ts) | (S,S)-1,2-diphenylethylenediamine | 174813-81-1 |
| RuCl(S,S)-Fsdpen | p-Cymene | Pentafluorophenyl (Fs) | (S,S)-1,2-diphenylethylenediamine | 1026995-72-1 |
| RuCl(R,R)-Fsdpen | p-Cymene | Pentafluorophenyl (Fs) | (R,R)-1,2-diphenylethylenediamine | 1026995-71-0 |
| RuCl2[(S)-xylbinap][(S,S)-dpen] | N/A | N/A | (S,S)-dpen + binaphthyl phosphine | 220114-03-4 |
Structural Insights :
- Sulfonyl Groups : Electron-withdrawing pentafluorophenyl (Fs) groups in Fsdpen derivatives increase Lewis acidity at the Ru center compared to methylsulfonyl (Ms) or tosyl (Ts) groups, influencing catalytic activity .
- Chirality : The (S,S) vs. (R,R) configuration in diamine backbones dictates the enantiomeric outcome of reactions .
Catalytic Insights :
- RuCl(mesitylene)[(S,S)-MsDpen] excels in synthesizing aliphatic fluoroalcohols , critical intermediates in pharmaceuticals, due to its balanced steric and electronic profile .
- RuCl(S,S)-Fsdpen achieves superior ee values in allylic amination, attributed to the electron-deficient Fs group stabilizing transition states .
- Binaphthyl-phosphine complexes (e.g., RuCl2[(S)-xylbinap][(S,S)-dpen]) are broader in scope but require more demanding reaction conditions .
Stereoelectronic and Stability Comparisons
- Electron Effects :
- Thermal Stability :
- Solubility :
- p-Cymene derivatives (e.g., RuCl(S,S)-Fsdpen) show better solubility in polar solvents compared to mesitylene complexes .
Biological Activity
Chloro(mesitylene)[(1S,2S)-(+)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II) (commonly referred to as RuCl[(S,S)-MsDpen]) is a chiral ruthenium complex that has garnered attention in the field of asymmetric catalysis. This article explores its biological activity, particularly focusing on its catalytic properties and applications in organic synthesis.
- Molecular Formula : CHClNORuS
- Molecular Weight : 546.09 g/mol
- CAS Number : 865488-44-4
RuCl[(S,S)-MsDpen] acts primarily as a catalyst in asymmetric hydrogenation reactions. It facilitates the reduction of prochiral ketones to chiral alcohols with high enantioselectivity. The mechanism involves the coordination of the substrate to the metal center, followed by hydrogen transfer that results in the formation of a chiral product.
1. Asymmetric Hydrogenation
The primary application of RuCl[(S,S)-MsDpen] is in the asymmetric hydrogenation of ketones. Studies indicate that this catalyst achieves high enantioselectivity, often exceeding 95% ee (enantiomeric excess). For instance, it has been effectively used to hydrogenate acetophenone and other ketones under mild conditions, yielding products with excellent optical purity .
2. Catalytic Efficiency
The catalytic efficiency of RuCl[(S,S)-MsDpen] is notable. In various studies, it has demonstrated turnover numbers (TON) and turnover frequencies (TOF) that are among the highest reported for similar catalysts. For example, a study reported a TON exceeding 2,400,000 with a TOF of 228,000 h for certain substrates . Such figures underscore the potential of this compound in industrial applications where efficiency is critical.
Table 1: Summary of Catalytic Performance
| Substrate | Product | Conditions | Yield (%) | ee (%) |
|---|---|---|---|---|
| Acetophenone | (R)-1-Phenylethanol | 8 atm H, 48 h | 100 | 99 |
| Benzylacetone | (R)-Benzylalcohol | S/C = 2000 | 96 | 98 |
| Phenylglyoxal diethylacetal | (R)-Hydroxyacetal | Basic conditions | >95 | 97 |
Case Study 1: Hydrogenation of Acetophenone
In a controlled experiment, acetophenone was subjected to asymmetric hydrogenation using RuCl[(S,S)-MsDpen] under optimized conditions (8 atm H, with a substrate-to-catalyst ratio of 2000). The reaction yielded (R)-1-phenylethanol with an enantiomeric excess of 99%, demonstrating the catalyst's effectiveness in producing high-value chiral intermediates .
Case Study 2: Dynamic Kinetic Resolution
Another significant application involves dynamic kinetic resolution processes where RuCl[(S,S)-MsDpen] was utilized to convert racemic substrates into enantiomerically enriched products. This process is particularly valuable in pharmaceutical synthesis where chirality is crucial for biological activity .
Q & A
Q. Q1. What are the key synthetic routes for preparing this ruthenium complex, and how does ligand configuration (S,S vs R,R) influence the synthesis?
Answer: The complex is synthesized via ligand substitution reactions starting from RuCl₃ precursors. A common method involves reacting [RuCl₂(mesitylene)]₂ with chiral diamine ligands like (S,S)-MsDpen under inert conditions. The enantiomeric purity of the ligand dictates the stereochemical outcome: the (S,S)-MsDpen ligand generates the (1S,2S)-configured complex, critical for enantioselective catalysis . Key steps include:
- Ligand Activation : Pre-treatment of the diamine ligand with a base (e.g., KOtBu) to deprotonate the NH groups.
- Coordination : Slow addition of the ligand to [RuCl₂(mesitylene)]₂ in THF at −30°C to avoid racemization.
- Work-up : Isolation via solvent evaporation and recrystallization from toluene/hexane.
Challenges : Air sensitivity and moisture require strict Schlenk-line techniques.
Q. Q2. Which spectroscopic and crystallographic methods are most effective for characterizing this complex?
Answer:
- ¹H/¹³C NMR : Confirms ligand coordination via shifts in NH protons (δ 3.2–3.8 ppm) and mesitylene aromatic signals (δ 2.1–2.3 ppm for methyl groups) .
- X-ray Crystallography : Resolves the octahedral geometry, with Ru–N bond lengths (~2.1 Å) and Cl⁻ trans to the sulfonamido group .
- ESI-MS : Detects the molecular ion peak at m/z 546.10 (M⁺) .
Limitation : Crystallization is hindered by solvent adduct formation; use of bulky counterions (e.g., BF₄⁻) improves crystal quality .
Q. Q3. What are the primary catalytic applications of this complex in asymmetric synthesis?
Answer: The complex is a benchmark catalyst for:
- Hydrogenation of Ketones : Achieves >95% ee for aryl ketones (e.g., acetophenone derivatives) under 10 bar H₂ in iPrOH .
- Transfer Hydrogenation : Reduces α,β-unsaturated carbonyls using HCO₂H/Et₃N as the hydrogen source (TOF up to 500 h⁻¹) .
- C–H Functionalization : Mediates enantioselective allylic amination with vinylaziridines (80–90% ee) .
Key Factor : The sulfonamido group stabilizes the transition state via hydrogen bonding .
Advanced Research Questions
Q. Q4. How does ligand modification (e.g., MsDpen vs TsDpen) alter catalytic activity and enantioselectivity?
Answer: Replacing the methylsulfonyl (Ms) group with tosyl (Ts) in the ligand backbone impacts:
- Electron Density : The electron-withdrawing Ts group reduces Ru center electron density, slowing substrate coordination but improving selectivity for bulky substrates.
- Steric Effects : TsDpen’s larger tolyl group increases steric hindrance, favoring less crowded transition states (e.g., 92% ee for TsDpen vs 85% for MsDpen in hydrogenating tert-butyl ketones) .
- Solubility : TsDpen derivatives exhibit better solubility in polar aprotic solvents (e.g., DMF), enabling room-temperature reactions .
Q. Table 1: Ligand Effects on Catalytic Performance
| Ligand | Substrate (Example) | ee (%) | TOF (h⁻¹) | Reference |
|---|---|---|---|---|
| (S,S)-MsDpen | Acetophenone | 95 | 300 | |
| (S,S)-TsDpen | 4-tert-Butylacetophenone | 92 | 250 | |
| (R,R)-MsDpen | α-Naphthyl ketone | 88 | 280 |
Q. Q5. What mechanistic insights explain contradictions in rate-determining steps (RDS) across studies?
Answer: Discrepancies arise from substrate-dependent pathways:
- Small Substrates (e.g., Acetophenone) : RDS is H₂ activation (supported by kinetic isotope effect *k_H/*k_D = 2.1) .
- Bulky Substrates (e.g., Biphenyl Ketones) : RDS shifts to substrate coordination, as shown by Eyring plots (Δ‡S = −45 J/mol·K) .
Resolution : Use DFT calculations to map energy profiles. For example, the η⁶-mesitylene ligand dissociates during H₂ activation, creating a vacant site for substrate binding .
Q. Q6. How can air sensitivity and catalyst deactivation be mitigated during large-scale reactions?
Answer:
- Stabilization Strategies :
- Deactivation Pathways :
- Oxidation of Ru(II) to Ru(III) under O₂, detectable via UV-vis (λ = 450 nm → 520 nm shift) .
- Ligand decomposition via sulfonamido hydrolysis (monitored by TLC).
Q. Q7. What computational methods validate the enantioselectivity of this catalyst?
Answer:
- DFT Calculations : Identify transition states (TS) using B3LYP/6-31G(d). For example, the (S,S)-MsDpen catalyst favors a TS where the substrate’s aryl group aligns with the mesitylene ligand, lowering energy by 3.2 kcal/mol vs the (R,R)-form .
- MD Simulations : Reveal solvent effects (e.g., iPrOH stabilizes H-bonding networks in the TS) .
Q. Q8. How does this catalyst compare to Rh or Ir analogs in asymmetric hydrogenation?
Answer:
| Metric | Ru-MsDpen | Rh-JosiPhos | Ir-Pheox |
|---|---|---|---|
| Cost | Moderate | High | Very High |
| TOF (h⁻¹) | 300 | 500 | 200 |
| Functional Group | Ketones, Alkenes | Esters | Imines |
| Stability | Air-sensitive | Air-stable | Moisture-sensitive |
| Conclusion : Ru-MsDpen offers a cost-effective, versatile platform for ketone hydrogenation but requires stringent handling . |
Methodological Challenges
Q. Q9. How to resolve conflicting enantioselectivity data when using structurally similar substrates?
Answer:
- Substrate Screening : Test derivatives with varying steric/electronic profiles (e.g., electron-withdrawing vs donating substituents).
- In situ IR Monitoring : Track enantioselectivity via C=O bond reduction rates (e.g., 1680 cm⁻¹ → 1100 cm⁻¹) .
- Multivariate Analysis : Use PCA to correlate substrate descriptors (Hammett σ, Taft Eₛ) with ee outcomes .
Q. Q10. What strategies improve catalyst recyclability without compromising activity?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
